molecular formula C20H17N3O6S B2418363 N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide CAS No. 941986-91-0

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide

Cat. No.: B2418363
CAS No.: 941986-91-0
M. Wt: 427.43
InChI Key: CHWAWFQKIKBUGK-UHFFFAOYSA-N
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Description

“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a tetrahydroquinoline, a type of nitrogen-containing heterocycle . Additionally, it has a nitrobenzenesulfonamide group, which is a common motif in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple functional groups, including an amide linkage connecting the tetrahydroquinoline and nitrobenzenesulfonamide moieties, a nitro group, and a sulfonamide group . The furan ring could contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitro group, the amide linkage, and the aromatic furan ring . These functional groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure . Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Potential Pro-drug Applications

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide and similar compounds show promise as pro-drugs. Biomimetic reduction of nitrofuranylmethyl derivatives, a related group, can trigger the release of parent drugs, suggesting potential use in selectively targeting hypoxic solid tumors (Berry et al., 1997).

Anti-Tumor Activity

Research into tetrahydroquinoline derivatives, closely related to this compound, has shown anti-tumor activity in vitro. For example, certain derivatives have demonstrated effectiveness against human hepatic, leukemia, and lung cancer cells (Hai Li, 2013).

Synthesis and Characterization in Drug Development

The synthesis and characterization of similar compounds have been explored in the context of developing diuretic and antihypertensive agents. This indicates a broader potential in pharmaceutical development (Rahman et al., 2014).

Safety and Hazards

As with any chemical compound, handling “N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide” would require appropriate safety precautions. The compound’s specific safety profile would depend on its physical and chemical properties .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c24-20(18-7-4-12-29-18)22-11-3-5-14-9-10-15(13-17(14)22)21-30(27,28)19-8-2-1-6-16(19)23(25)26/h1-2,4,6-10,12-13,21H,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWAWFQKIKBUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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